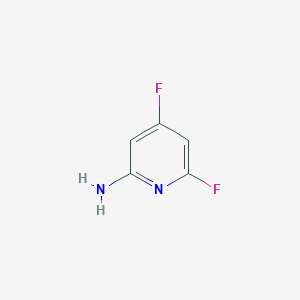

4,6-Difluoropyridin-2-amine

Description

Significance of Fluorinated Pyridines in Advanced Organic Synthesis

Fluorinated pyridines are a class of heterocyclic compounds that have garnered significant attention in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. acs.orgnih.gov The introduction of fluorine into a pyridine (B92270) ring can dramatically alter its physicochemical properties. nih.gov The high electronegativity of fluorine can influence the electron distribution within the aromatic system, affecting factors like pKa, dipole moment, and metabolic stability. nih.gov This modulation of electronic properties is a key reason why fluorinated pyridines are instrumental in the development of novel bioactive molecules. uni-muenster.de

The presence of fluorine can enhance the binding affinity of a molecule to its biological target, improve its metabolic stability by blocking sites susceptible to enzymatic degradation, and increase its bioavailability. smolecule.com Consequently, the synthesis of various fluorinated pyridine derivatives, such as di-, tri-, and polyfluoropyridines, is an active area of research.

Role of Aminopyridine Scaffolds in Heterocyclic Chemistry

The aminopyridine scaffold is a fundamental structural motif in heterocyclic chemistry and is a prevalent feature in a multitude of biologically active compounds. nih.govnih.gov Pyridine and its derivatives are found in over 90% of newly synthesized and marketed drugs, highlighting their importance in medicinal chemistry. nih.gov The amino group provides a reactive handle for further functionalization, allowing for the construction of diverse molecular libraries. smolecule.com

The basicity of the pyridine nitrogen, coupled with the nucleophilicity of the amino group, allows for a wide range of chemical transformations. nih.gov Aminopyridines serve as key intermediates in the synthesis of various fused heterocyclic systems and are integral components of many pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents. nih.govrsc.org

Overview of 4,6-Difluoropyridin-2-amine as a Versatile Synthetic Intermediate

This compound, with its molecular formula C₅H₄F₂N₂, stands at the intersection of fluorinated pyridines and aminopyridine scaffolds, embodying the advantageous properties of both. This compound features a pyridine ring substituted with two fluorine atoms at the 4 and 6 positions and an amino group at the 2-position. This specific arrangement of functional groups makes it a highly versatile intermediate in organic synthesis.

The fluorine atoms activate the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions, while the amino group can participate in a variety of coupling reactions. This dual reactivity allows for the regioselective introduction of different substituents, paving the way for the synthesis of complex, polyfunctionalized pyridine derivatives. Its utility is demonstrated in its use as a precursor for pharmaceuticals, particularly in the development of kinase inhibitors. consensus.app

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄F₂N₂ |

| Molecular Weight | 130.10 g/mol |

| CAS Number | 938443-45-9 |

| Appearance | Varies (typically solid) |

Structure

3D Structure

Properties

IUPAC Name |

4,6-difluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBOZAKASWNIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592832 | |

| Record name | 4,6-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938443-45-9 | |

| Record name | 4,6-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques for 4,6 Difluoropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity of atoms, their chemical environment, and their spatial relationships. For a molecule like 4,6-Difluoropyridin-2-amine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) techniques, is essential for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the amine (-NH₂) protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shift of the amine protons can vary depending on solvent and concentration but typically appears as a broad singlet. The two aromatic protons (H-3 and H-5) would appear as distinct signals, with their multiplicity and chemical shifts influenced by coupling to each other and, crucially, to the adjacent fluorine atoms (H-F coupling).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons, particularly C-4 and C-6, are significantly influenced by the attached fluorine atoms, typically shifting them to lower field (higher ppm values). Furthermore, these signals will exhibit splitting due to one-bond (¹J_CF) and multi-bond (²J_CF, ³J_CF) carbon-fluorine couplings, which are invaluable for unambiguous signal assignment. The vast majority of ¹³C chemical shifts fall within the 0-220 ppm range. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive, based on general principles and data from analogous fluorinated and aminated pyridine compounds. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | NH₂ | ~4.5 - 5.5 | br s | N/A |

| H-3 | ~6.0 - 6.5 | d or dd | ³J_HH, ⁴J_HF | |

| H-5 | ~5.8 - 6.3 | d or dd | ³J_HH, ³J_HF | |

| ¹³C | C-2 | ~158 - 162 | d | ²J_CF |

| C-3 | ~90 - 95 | d | ³J_CF | |

| C-4 | ~160 - 165 | dd | ¹J_CF, ³J_CF | |

| C-5 | ~92 - 97 | d | ²J_CF | |

| C-6 | ~162 - 167 | dd | ¹J_CF, ³J_CF |

For fluorinated compounds, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, resulting in strong signals and simple spectra. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making this technique excellent for confirming the presence and position of fluorine atoms within a molecule.

In this compound, the two fluorine atoms are chemically distinct, and thus two separate signals would be expected in the ¹⁹F NMR spectrum. Each signal would be split into a doublet of doublets (dd) due to coupling with the adjacent ring protons (³J_HF) and the long-range coupling to the other fluorine atom (⁴J_FF). This technique is also exceptionally useful for monitoring the progress of reactions where a fluorine-containing moiety is introduced or modified, as the appearance or disappearance of specific ¹⁹F signals can be tracked with high precision.

While 1D NMR provides essential data, complex structures often require 2D NMR experiments for complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-3 and H-5 signals would confirm their connectivity through the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space connectivity information. This can help confirm the regiochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular "fingerprint" that is useful for identification.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its key functional groups.

N-H Stretching: The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. Based on studies of related aminopyridines, these bands are expected in the 3300-3500 cm⁻¹ region. ijera.com

Pyridine Ring Vibrations: The aromatic pyridine ring has several characteristic stretching and bending vibrations. C=C and C=N stretching modes usually appear in the 1400-1650 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond gives rise to strong absorption bands in the IR spectrum. For aromatic fluorides, these C-F stretching vibrations are typically found in the 1100-1300 cm⁻¹ region. The presence of strong bands in this area is a key indicator of successful fluorination.

N-H Bending: The scissoring or bending vibration of the amino group is expected around 1600-1650 cm⁻¹, often overlapping with ring stretching modes. ijera.com

Table 2: Characteristic Vibrational Frequencies for this compound Note: This table is based on typical frequency ranges and data from analogous compounds like 2,6-difluoropyridine (B73466) and various aminopyridines. ijera.comresearchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3500 | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bending (Scissoring) | 1600 - 1650 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1620 | Medium-Strong |

| C-F Stretches | 1100 - 1300 | Strong (IR) |

| Aromatic C-H Out-of-Plane Bending | 750 - 900 | Strong |

To aid in the precise assignment of complex vibrational spectra, computational chemistry is often employed. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a high-level basis set such as 6-311++G**, can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net

This theoretical spectrum can be compared with the experimental IR and Raman spectra. The strong correlation between the calculated and observed spectra allows for a confident assignment of each experimental band to a specific molecular motion. This is especially valuable for distinguishing between complex, overlapping bands in the fingerprint region (below 1500 cm⁻¹) and for confirming the assignments of ring modes and C-F vibrations. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for confirming the identity of this compound by determining its molecular weight and providing clues to its structure through fragmentation analysis. The molecular formula for this compound is C₅H₄F₂N₂.

Molecular Ion Peak: In a typical mass spectrum, this compound is expected to exhibit a prominent molecular ion peak (M⁺). Based on its molecular formula, the monoisotopic mass is approximately 130.03 g/mol . The presence of two nitrogen atoms means the molecular weight is an even number, which is consistent with the nitrogen rule for compounds with an even number of nitrogen atoms. Aromatic compounds, such as pyridine derivatives, are known to produce relatively stable molecular ions, resulting in a strong signal for the M⁺ peak.

Fragmentation Pattern: While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known behavior of aromatic amines and fluorinated heterocyclic compounds. The fragmentation would likely involve the cleavage of the pyridine ring and the loss of small neutral molecules or radicals.

Key expected fragmentation pathways include:

Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a fragment ion at m/z 103.

Loss of Fluorine: Cleavage of a carbon-fluorine bond could result in the loss of a fluorine radical (F•, 19 Da), yielding a fragment at m/z 111.

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) molecule (HF, 20 Da) is also a plausible fragmentation route, which would produce a peak at m/z 110.

Amino Group Fragmentation: The amino group could lose a hydrogen radical to form an [M-1]⁺ peak at m/z 129.

The following table summarizes the predicted key fragments for this compound in mass spectrometry.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 130 | [C₅H₄F₂N₂]⁺ (Molecular Ion) | - |

| 111 | [C₅H₄FN₂]⁺ | F• |

| 110 | [C₅H₃FN₂]⁺ | HF |

X-ray Diffraction for Solid-State Structure Determination (where applicable to related compounds)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, analysis of related fluorinated and aminated pyridine structures provides a strong basis for predicting its solid-state characteristics.

The solid-state structure of this compound would be significantly influenced by intermolecular forces. The presence of the amino group (-NH₂) allows for the formation of hydrogen bonds, where the amine acts as a hydrogen bond donor and the ring nitrogen or fluorine atoms can act as acceptors. These hydrogen bonds are expected to play a dominant role in the crystal packing.

Furthermore, the planar, electron-deficient pyridine ring can participate in π-π stacking interactions with adjacent molecules. The fluorine substituents also influence the crystal packing; studies on other fluorinated pyridines show that F···F and F···H interactions can be significant in directing the molecular arrangement. chemicalbook.com For instance, the crystal structure of 2-amino-4,6-dichloropyrimidine, a related compound, reveals a network of intermolecular hydrogen bonds and stacking interactions that define its solid-state architecture. nih.gov

Based on these related structures, a layered or herringbone packing motif is plausible for this compound, stabilized by a combination of hydrogen bonding and π-π stacking.

Table 2: Expected Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H (donor) ··· N (ring, acceptor) | 2.8 - 3.2 | Primary structural motif, formation of chains or sheets |

| Hydrogen Bonding | N-H (donor) ··· F (acceptor) | 2.9 - 3.3 | Directional control of molecular assembly |

The precise bond lengths and angles within the molecule would be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group, leading to predictable distortions in the pyridine ring geometry compared to unsubstituted pyridine.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-4,6-dichloropyrimidine |

Research Applications and Potential of 4,6 Difluoropyridin 2 Amine

Medicinal Chemistry and Pharmaceutical Development

The chemical scaffold of 4,6-Difluoropyridin-2-amine and its structural analogs, such as 2-aminopyrimidines, serves as a crucial building block in the field of medicinal chemistry. Its unique electronic properties and structural features make it a valuable starting point for the synthesis of novel therapeutic agents. Researchers utilize this compound and its close relatives to develop new drugs with a wide range of potential pharmacological applications.

The 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) motifs are fundamental intermediates in the synthesis of a diverse array of biologically active molecules. In drug discovery, these structures are often used as starting materials for creating more complex derivatives. For instance, the synthesis of various 2-amino-4,6-diarylpyrimidine derivatives begins with the condensation of chalcones with guanidine (B92328) hydrochloride under microwave irradiation. This process highlights the role of the core aminopyrimidine structure as a foundational element for building potential anticancer agents. rsc.org Similarly, 4-amino-2,6-dichloropyridine, a related halogenated aminopyridine, is recognized as an important medicinal intermediate, underscoring the value of this class of compounds in pharmaceutical synthesis. researchgate.net

Modification, or derivatization, of the core this compound structure is a key strategy for enhancing its therapeutic properties. By adding different chemical groups (substituents) to the pyridine (B92270) or pyrimidine (B1678525) ring, scientists can fine-tune the molecule's activity. For example, in the development of Aurora kinase inhibitors, 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives were synthesized with various substituents to improve their anticancer potency. nih.gov The addition of hydrophobic substituents and specific groups like 1-naphthalenyl at certain positions was found to increase the cytotoxic activity against cancer cells. nih.gov This targeted derivatization allows for the optimization of a compound's pharmacological profile, leading to more effective and selective drugs.

Bioisosteric replacement is a widely used strategy in drug design where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This technique is employed to improve a drug's metabolic stability (how it's broken down by the body), bioavailability (how much of it reaches the target), and to reduce toxicity while maintaining or improving its biological activity. cambridgemedchemconsulting.com

The replacement of a hydrogen atom with fluorine, or a phenyl group with a pyridyl group, are common examples of bioisosteric replacement. cambridgemedchemconsulting.com The difluoropyridine moiety, as seen in this compound, is a valuable bioisostere. Introducing fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic pathways. This can lead to improved pharmacokinetic profiles, such as increased resistance to metabolic degradation and better absorption in the body, which are critical for a successful drug candidate. princeton.edu

Derivatives based on the 2-aminopyridine and 2-aminopyrimidine scaffold have shown significant promise as antimicrobial and antifungal agents. nih.govresearchgate.net Researchers have synthesized series of these compounds and tested their efficacy against various pathogens.

Studies on 2-amino-4,6-diarylpyrimidines revealed that these compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other pyridine derivatives have demonstrated inhibitory effects on the growth of microorganisms. For instance, certain isonicotinic acid hydrazide derivatives were found to have potent activity against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov The antimicrobial effectiveness is often influenced by the specific chemical groups attached to the core ring structure, highlighting the importance of derivatization in tuning biological activity. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound | Substituent Groups | Target Microorganism | Activity Level |

|---|---|---|---|

| Nicotinic acid benzylidene hydrazide derivative | Nitro and dimethoxy groups | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | High activity, comparable to standard drugs nih.gov |

| Substituted Mannich base | 2-ethoxybenzylidene isonicotinohydrazide core | B. subtilis, S. aureus, P. aeruginosa, E. coli | High antibacterial activity (MIC = 6.25–12.5 μg/mL) nih.gov |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazide | Br, OCH3, and Cl groups | Various bacteria and fungi | Highly active, better than standard drugs nih.gov |

A significant area of research for derivatives of this compound is in oncology, particularly as inhibitors of Aurora kinases. nih.gov Aurora kinases are enzymes that play a critical role in cell division, and their over-expression is linked to the development of various cancers, making them an important target for anticancer therapy. nih.gov

Researchers have designed and synthesized 4,6-diphenylpyrimidin-2-amine derivatives to specifically target Aurora kinase A (AURKA). nih.gov One such derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, was identified as a selective AURKA inhibitor. nih.gov This compound was shown to inhibit the activity of AURKA, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis) in human colon cancer cells. nih.gov The effectiveness of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.

Table 2: Anticancer Activity of a 4,6-Diarylpyrimidin-2-amine Derivative

| Compound | Cancer Cell Line | Target | IC50 Value | Biological Effect |

|---|---|---|---|---|

| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | HCT116 (Human Colon Cancer) | Aurora Kinase A (AURKA) | Not specified, but selectively inhibits AURKA | Reduces clonogenicity, arrests cell cycle at G2/M phase, induces apoptosis nih.gov |

These findings demonstrate that the 4,6-disubstituted-2-aminopyridine/pyrimidine scaffold is a highly promising framework for developing novel anticancer therapeutics, particularly those targeting key enzymes involved in cell proliferation like Aurora kinase A. nih.govnih.gov

Investigation of Biological Activities of Derivatives

Activity Against Specific Pathogens (e.g., Mycobacterium tuberculosis, Staphylococcus aureus)

While direct studies focusing exclusively on the antimicrobial activity of this compound are not extensively detailed in available literature, the broader class of aminopyridine derivatives has demonstrated significant potential as antibacterial agents. Research into structurally related compounds provides a basis for the potential antimicrobial applications of this molecule.

Derivatives of 2-aminopyridine have been synthesized and tested against multidrug-resistant (MDR) strains of Staphylococcus aureus, a pathogen of major public health concern. These studies revealed that certain synthesized compounds exhibited potent activity against four different MDR-Staphylococcus aureus strains, with some showing higher potency than the standard drug vancomycin. This suggests that the 2-aminopyridine scaffold is a promising starting point for developing new inhibitors for MDR-S. aureus.

Similarly, various pyridine derivatives have been investigated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, a class of 2,4-disubstituted pyridine derivatives showed significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. These findings underscore the potential of the pyridine core structure in the design of novel anti-tuberculosis agents. The activity of these related compounds suggests that this compound could serve as a valuable scaffold for the development of new antibacterial agents.

Table 1: Examples of Antimicrobial Activity in Aminopyridine Derivatives This table presents data for structurally related compounds, not this compound itself.

| Compound Class | Target Pathogen | Observed Activity |

|---|---|---|

| N-acylated 2-aminopyridine derivatives | Multidrug-Resistant Staphylococcus aureus (MDRSA) | Good activity against four MDRSA strains; some compounds showed higher potency than vancomycin. |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis | Significant bactericidal activity against intracellular and biofilm-forming bacilli. |

Potential in Enzyme Inhibitors and Receptor Modulators

The aminopyridine framework is a common feature in molecules designed to interact with biological targets such as enzymes and receptors. The specific substitution pattern of this compound, particularly the presence of fluorine atoms, can enhance binding affinity and selectivity for such targets.

Research into related pyrimidine structures, which share the heterocyclic nitrogen characteristic, has shown significant biological activity. For example, a series of 5-substituted 2-amino-4,6-dichloropyrimidines were found to inhibit immune-activated nitric oxide production, with the 5-fluoro derivative being the most effective. This highlights the potential for fluorinated amino-heterocycles to act as anti-inflammatory agents by modulating enzyme activity.

Furthermore, derivatives of 2-aminopyrimidine have been optimized as potent and selective antagonists for adenosine (B11128) receptors, which are crucial in regulating various physiological functions. This demonstrates the utility of the aminopyrimidine and, by extension, the aminopyridine scaffold in designing receptor modulators. While specific research on this compound as an enzyme inhibitor or receptor modulator is limited, the activities of analogous compounds suggest it is a promising candidate for further investigation in these areas.

Agrochemical Industry

In the agrochemical sector, fluorinated organic compounds are of high importance due to their enhanced biological activity and stability. Aminopyridine derivatives are key intermediates in the synthesis of various crop protection products.

Intermediate in the Production of Herbicides and Insecticides

The chemical structure of this compound makes it a valuable intermediate for creating more complex molecules used in agriculture. The pyridine ring is a core component of many successful herbicides and insecticides. The introduction of fluorine atoms into these molecules can lead to increased efficacy, altered selectivity, and improved metabolic stability, which are all desirable traits for agrochemicals. While its direct application is not always documented, it serves as a building block for larger, more complex active ingredients.

Synthesis of Specific Herbicides (e.g., Fluroxypyr)

Fluroxypyr is a widely used systemic herbicide for the control of broadleaf weeds in cereal crops and pasture. tudublin.ienih.gov The synthesis of Fluroxypyr relies on highly substituted pyridine intermediates. A crucial intermediate in several patented synthesis routes for Fluroxypyr is 4-Amino-3,5-dichloro-2,6-difluoropyridine (B42884). google.com This compound is a structural isomer of this compound, meaning it has the same chemical formula but a different arrangement of atoms.

In the synthesis of Fluroxypyr, 4-Amino-3,5-dichloro-2,6-difluoropyridine serves as the core pyridine structure onto which the final functional groups are added. google.com The synthesis often starts from more basic materials like pentachloropyridine (B147404), which undergoes a series of reactions including fluorination and amination to produce the necessary intermediate. tudublin.ie This highlights the importance of specific isomers in chemical synthesis; while this compound is a fluorinated aminopyridine, the precise positioning of the amino and fluoro groups in its isomer, 4-Amino-3,5-dichloro-2,6-difluoropyridine, is essential for the successful synthesis of Fluroxypyr.

Advanced Materials Science

The unique electronic properties and potential for hydrogen bonding make aminopyridine derivatives interesting candidates for applications in materials science.

Building Block for Polymers and Coatings with Enhanced Properties

The application of this compound as a building block for polymers and coatings is an area of potential, though not yet widely documented. In principle, the amine group provides a reactive site for polymerization reactions, allowing it to be incorporated into polymer chains such as polyamides or polyimides. The presence of the difluoropyridine ring within a polymer backbone could confer enhanced properties to the resulting material. Fluorine atoms are known to increase thermal stability, chemical resistance, and hydrophobicity, and can alter the optical and dielectric properties of materials. These characteristics are highly desirable for advanced coatings, specialty films, and high-performance polymers used in demanding environments.

Utility in Fluorine Chemistry Research as a Reference Compound

While direct citations specifically naming this compound as a formal reference compound are not prevalent in the searched literature, its structural features make it a valuable implicit benchmark in fluorine chemistry research. The presence of two fluorine atoms on the pyridine ring allows for the study of their electronic effects and their influence on the reactivity of the amine group and the aromatic system.

In fluorine chemistry, compounds with multiple fluorine substituents are often used to understand the impact of fluorination on molecular properties. For instance, studies on related fluorinated pyridines, such as 2,6-difluoropyridine (B73466), investigate the conditions required for nucleophilic substitution of fluorine, which provides a comparative basis for predicting the reactivity of this compound. The synthesis of various fluorinated pyridines often involves the displacement of chlorine atoms with fluoride (B91410) ions, and the reaction conditions and yields for these transformations can serve as a reference for developing synthetic routes to this compound and its derivatives. google.com

Furthermore, the spectroscopic signatures (e.g., 19F NMR) of difluorinated pyridines are important reference points for characterizing new compounds. The chemical shifts and coupling constants of the fluorine atoms in this compound would be characteristic of their specific electronic environment, providing a useful comparison for researchers working on the synthesis and characterization of other fluorinated heterocyclic compounds.

Computational Chemistry and Mechanistic Studies

Computational chemistry plays a crucial role in understanding the structure, reactivity, and potential applications of this compound. Theoretical methods provide insights that complement experimental findings and guide further research.

Density Functional Theory (DFT) for Predicting Reactivity and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules like this compound. DFT calculations can predict various molecular properties, including optimized geometry, bond lengths, bond angles, and electronic characteristics. researchgate.net

Key electronic properties that can be determined using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other reagents. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify the reactivity of the molecule. mdpi.com

For this compound, DFT calculations would reveal the influence of the two fluorine atoms and the amino group on the electron density distribution of the pyridine ring, thereby predicting its reactivity towards electrophilic and nucleophilic attack.

Transition State Analysis and Solvent Effects in Reaction Pathways

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and calculate their energies. This information helps in understanding the feasibility and kinetics of a particular reaction.

Transition state analysis can be used to:

Determine the activation energy of a reaction, which is related to the reaction rate.

Visualize the geometry of the transition state, providing insights into the bond-forming and bond-breaking processes.

Compare different possible reaction mechanisms to determine the most likely pathway.

Furthermore, the effect of the solvent on reaction pathways can be computationally modeled. Solvents can significantly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net Computational studies can incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules), to provide a more accurate description of the reaction in a specific medium.

In Silico Studies for Predicting Biological Activities and Drug-Likeness

In silico methods are widely used in drug discovery to predict the potential biological activities and assess the drug-likeness of compounds before they are synthesized and tested in the lab. These computational approaches help to prioritize candidates and reduce the time and cost of research. cmjpublishers.com

For this compound, in silico studies could involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. By simulating the interaction between this compound derivatives and the active site of a protein, researchers can estimate the binding affinity and identify key interactions, suggesting potential therapeutic applications. mdpi.comrsc.org

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This information can be used to design new derivatives of this compound with improved activity.

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound. This helps in assessing its potential as a drug candidate by evaluating its pharmacokinetic profile and potential for adverse effects.

Drug-Likeness Rules: The "drug-likeness" of a compound can be evaluated based on empirical rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. cmjpublishers.com

These computational predictions can guide the synthesis of novel derivatives of this compound with enhanced biological activity and favorable drug-like properties. nih.gov

Analysis of n → π* Interactions and Hydrogen Bonding

The molecular structure of this compound contains features that can participate in non-covalent interactions such as n → π* interactions and hydrogen bonding. The lone pairs of electrons on the nitrogen and fluorine atoms can interact with the π-system of the pyridine ring or other aromatic systems. The amino group can act as a hydrogen bond donor, while the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

Computational analysis can provide detailed insights into these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density topology to identify and characterize non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the strength of n → π* interactions by calculating the second-order perturbation stabilization energy.

NMR Spectroscopy and Computational Correlation: Experimental NMR data, such as chemical shifts and coupling constants, can be correlated with computational results to provide evidence for the presence and strength of hydrogen bonds. mdpi.com

Understanding these weak interactions is crucial as they can significantly influence the conformation, crystal packing, and biological activity of the molecule. escholarship.org

General Organic Synthesis

This compound is a valuable building block in general organic synthesis, providing access to a wide range of more complex molecules. The presence of three distinct functional groups—the amino group and two fluorine atoms—on the pyridine ring allows for selective chemical transformations.

The amino group can undergo various reactions, including:

N-alkylation and N-arylation: To introduce new substituents on the nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be replaced by a variety of other functional groups.

The fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. This allows for the introduction of various nucleophiles, such as:

Alkoxides and phenoxides to form ethers.

Amines to create substituted diaminopyridines.

Thiols to generate thioethers.

The selective functionalization of either the amino group or the fluorine atoms can be achieved by carefully choosing the reaction conditions and reagents. This versatility makes this compound a useful synthon for the preparation of substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. researchgate.net

Below is a table summarizing some of the key properties and potential applications of this compound in research.

| Research Area | Application of this compound | Relevant Techniques |

| Fluorine Chemistry | As a reference compound for studying the effects of difluorination on the pyridine ring. | 19F NMR, X-ray Crystallography |

| Computational Chemistry | Prediction of reactivity, electronic properties, and reaction mechanisms. | DFT, MEP, Transition State Analysis |

| Medicinal Chemistry | In silico screening for biological activities and drug-likeness. | Molecular Docking, ADME/T Prediction |

| Supramolecular Chemistry | Study of n → π* interactions and hydrogen bonding. | QTAIM, NBO Analysis, NMR |

| Organic Synthesis | A versatile building block for the synthesis of complex heterocyclic compounds. | Nucleophilic Aromatic Substitution, N-functionalization |

Building Block for Complex Organic Molecules

This compound is a heterocyclic building block whose utility stems from the reactivity conferred by its substituents. The pyridine core is a privileged structure in medicinal chemistry, and the presence of both an amino group and two fluorine atoms provides multiple sites for synthetic modification. lifechemicals.com

The fluorine atoms on the pyridine ring, particularly at the 2- and 6-positions (alpha to the ring nitrogen), are highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is a cornerstone of its application as a building block. The high electronegativity of fluorine accelerates SNAr reactions, making fluoropyridines react significantly faster than their chloro- or bromo-analogues. nih.gov This allows for the efficient and selective introduction of a wide range of functional groups, including those attached via nitrogen, oxygen, or sulfur, under relatively mild conditions. nih.gov

Research on related polyfluorinated pyridines has demonstrated their role as highly reactive precursors in the synthesis of macromolecules and polymers, owing to the ability to sequentially substitute the fluorine atoms. researchgate.net The amino group on this compound can also be used as a handle for further derivatization or to direct subsequent reactions to other positions on the ring. This dual reactivity makes it a versatile starting material for generating libraries of substituted pyridine derivatives for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 2: Synthetic Utility of this compound as a Building Block

| Reaction Type | Reactive Site(s) | Resulting Structure | Application Area |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C4 and C6 (Fluorine positions) | Substituted 2-aminopyridines | Medicinal Chemistry, Agrochemicals |

| Amine Derivatization | C2 (Amino group) | N-substituted pyridines | Materials Science, Catalysis |

| Electrophilic Substitution | C3 and C5 (Ring carbons) | Further functionalized pyridines | Organic Synthesis |

Formation of Polyazamacrocycles and Other Complex Structures via Catalyzed Reactions

The construction of complex molecular frameworks, such as macrocycles, often relies on efficient and selective chemical reactions. While the direct synthesis of polyazamacrocycles using this compound is not extensively documented, its inherent reactivity makes it a promising candidate for such applications through catalyzed processes. The introduction of difluorinated functionalities into organic molecules is recognized as a powerful strategy for conformational design, which is particularly relevant in the synthesis of macrocycles. nih.gov

The key to its potential lies in catalyzed nucleophilic aromatic substitution (SNAr) reactions. The displacement of the fluoride ions by nucleophiles, such as other amines, can be promoted or catalyzed to facilitate the formation of larger, more complex structures. For instance, studies on the amination of 2-fluoropyridine (B1216828) have shown that reagents like lithium aminoborohydrides can promote the reaction under mild, ambient conditions, providing a direct route to substituted aminopyridines. acs.org This type of mediated reaction could be adapted for intramolecular cyclization or for linking multiple pyridine units together.

Furthermore, copper-catalyzed reactions are widely used to form complex C-N and C-C bonds. nih.govnih.gov Copper-catalyzed processes have been developed for C-H difluoroacetylation of anilines, where an amino group directs the functionalization. nih.gov Similar catalyzed strategies could potentially be applied to this compound to build intricate architectures. The reactivity of the C-F bonds allows for sequential, site-selective functionalization, which is a requirement for the controlled, step-wise assembly of macrocyclic systems. nih.govresearchgate.net

Table 3: Potential Catalyzed Reactions for Complex Structure Synthesis

| Catalysis Type | Reaction | Potential Product Class |

|---|---|---|

| Base-Promoted/Catalyzed | Nucleophilic Aromatic Substitution (SNAr) | Substituted oligo-pyridines, Macrocycles |

| Transition Metal (e.g., Cu, Pd) Catalysis | Cross-Coupling Reactions | Biaryl compounds, Heterocyclic polymers |

| Photoredox Catalysis | Radical-based C-F functionalization | Novel substituted pyridines |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated pyridines often involves challenging reaction conditions and hazardous reagents. Future research should prioritize the development of more efficient, sustainable, and economically viable synthetic routes to 4,6-Difluoropyridin-2-amine.

Continuous Flow Chemistry: The use of flow microreactors offers significant advantages for fluorination reactions, including enhanced safety, precise control over reaction parameters, and the ability to handle hazardous reagents more securely. durham.ac.ukallfordrugs.comchemistryviews.org Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and safer production on a larger scale. durham.ac.uk

Direct C-H Functionalization: A paradigm shift from traditional multi-step syntheses towards direct C-H functionalization represents a more atom-economical and sustainable approach. rsc.org Research into the regioselective amination of a 2,4-difluoropyridine (B1303125) precursor via C-H activation would be a significant advancement. nih.govnih.gov

Catalytic Methods: Exploring novel catalytic systems, including transition metal and organocatalysts, could facilitate milder and more selective synthetic pathways. For instance, developing catalytic nucleophilic aromatic substitution (SNAr) methods could improve efficiency and reduce waste.

Pyridine (B92270) N-Oxide Strategy: The use of pyridine N-oxide intermediates has shown promise for the challenging meta-fluorination of pyridine rings. nih.govrsc.org Investigating this strategy for the synthesis of this compound could provide an alternative and potentially more efficient route.

Exploration of New Derivatization Strategies for Diverse Applications

The this compound scaffold offers multiple points for structural modification, enabling the creation of diverse chemical libraries for various applications. Future efforts should focus on systematically exploring these derivatization pathways.

N-Functionalization of the Amino Group: The primary amino group is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and urea/thiourea formation. These modifications can significantly impact the molecule's physicochemical properties and biological activity.

C-H Functionalization of the Pyridine Ring: The pyridine ring itself presents opportunities for further functionalization at the C-3 and C-5 positions. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could be employed to introduce a variety of substituents, including aryl, alkyl, and other functional groups, thereby expanding the accessible chemical space. nih.govnih.govmdpi.com

Cross-Coupling Reactions: The fluorine atoms can potentially serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles. A deeper understanding of the relative reactivity of the C4-F and C6-F bonds is needed to achieve selective functionalization.

| Derivatization Strategy | Potential Reaction | Purpose / Application |

| N-Functionalization | Acylation, Sulfonylation | Modulate solubility, lipophilicity, and target binding. |

| Reductive Amination | Introduce diverse alkyl groups for SAR studies. | |

| Buchwald-Hartwig Amination | Form C-N bonds with various aryl/heteroaryl partners. | |

| Ring Functionalization | C-H Arylation/Alkylation | Introduce substituents at C3/C5 for structural diversity. nih.govnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Replace a fluorine atom with O, N, or S-nucleophiles. | |

| Suzuki/Stille Coupling (after conversion to halide) | Form C-C bonds to build complex molecular architectures. |

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms: SNAr is a fundamental reaction for both the synthesis and functionalization of fluorinated heterocycles. researchgate.net Contrary to the classical two-step mechanism involving a Meisenheimer intermediate, recent studies suggest that many SNAr reactions, particularly on electron-deficient heterocycles, proceed through a concerted mechanism. springernature.comnih.govnih.gov Future research should involve detailed kinetic and computational studies to elucidate the precise mechanism of SNAr reactions on the this compound core. This would include investigating the reactivity of different nucleophiles and the factors governing regioselectivity.

Catalytic Cycle Elucidation: For any newly developed catalytic syntheses or C-H functionalization reactions, in-depth mechanistic studies, including the identification of catalytic intermediates and the determination of rate-limiting steps, will be essential for catalyst improvement and reaction optimization.

Advanced Computational Modeling for Predictive Design

In silico methods are powerful tools for accelerating the discovery and optimization of novel molecules. Applying these techniques to this compound and its derivatives can guide synthetic efforts and prioritize compounds for biological testing.

Density Functional Theory (DFT) Calculations: DFT can be used to predict a range of molecular properties, including geometric and electronic structures, reactivity indices (such as HOMO-LUMO energy gaps), and spectroscopic characteristics. researchgate.nettandfonline.comias.ac.in Such calculations can help rationalize observed reactivity and regioselectivity in synthetic reactions and predict the impact of substituents on the electronic properties of the pyridine ring. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of derivatives with associated biological data is generated, QSAR models can be developed to correlate structural features with biological activity. nih.govrsc.org These models can then be used to predict the activity of virtual compounds, guiding the design of more potent and selective therapeutic or agrochemical agents. mdpi.com

Molecular Docking: For derivatives with a known biological target, molecular docking studies can predict binding modes and affinities, providing insights into the structural basis of activity. This information is invaluable for the rational design of new analogues with improved target engagement.

| Computational Method | Application for this compound Research |

| Density Functional Theory (DFT) | Predict reactivity, regioselectivity, and electronic properties. ias.ac.in |

| Analyze reaction mechanisms and transition states. nih.gov | |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for biological activity. nih.gov |

| Guide the design of new derivatives with enhanced potency. rsc.orgmdpi.com | |

| Molecular Docking | Predict binding modes of derivatives to biological targets. |

| Facilitate structure-based drug and agrochemical design. |

Expansion of Biological Activity Profiling for Novel Therapeutic and Agrochemical Candidates

The fluorinated pyridine motif is prevalent in a wide range of successful pharmaceuticals and agrochemicals, suggesting that derivatives of this compound are promising candidates for biological screening. ccspublishing.org.cnagropages.comnih.gov A systematic and broad-based evaluation of their biological activities is a critical future direction.

Therapeutic Screening: Given the broad spectrum of activities reported for aminopyridine derivatives, new analogues of this compound should be screened against a diverse panel of biological targets. This includes assays for anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral activities. nih.govresearchgate.net Kinase inhibition is a particularly promising area, as many kinase inhibitors feature a substituted aminopyridine core.

Agrochemical Profiling: Fluorine-containing compounds represent a significant portion of modern agrochemicals. researchgate.netresearchgate.net Derivatives should be evaluated for their potential as herbicides, fungicides, and insecticides. The unique electronic properties conferred by the two fluorine atoms may lead to novel modes of action or improved efficacy. ccspublishing.org.cnagropages.com

Structure-Activity Relationship (SAR) Studies: For any identified biological "hits," comprehensive SAR studies should be undertaken. This involves synthesizing and testing a focused library of analogues to understand how different substituents on the scaffold influence potency, selectivity, and pharmacokinetic properties.

| Potential Biological Activity | Target Area | Relevant Assays |

| Anticancer | Kinase inhibition, Cell proliferation | Kinase activity assays, Cytotoxicity assays (e.g., MTT) |

| Antimicrobial | Bacterial/Fungal growth | Minimum Inhibitory Concentration (MIC) assays researchgate.net |

| Anti-inflammatory | Enzyme inhibition (e.g., COX, LOX) | Enzyme inhibition assays, Cellular inflammation models |

| Antiviral | Viral replication | Viral replication assays nih.gov |

| Agrochemical | Herbicidal, Fungicidal, Insecticidal | Whole-organism screening, Target-based enzyme assays |

By systematically pursuing these future research directions, the scientific community can fully exploit the synthetic versatility and biological potential of this compound, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.

Q & A

Q. What analytical approaches validate unexpected byproducts in fluoropyridine synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.